molecular formula C10H14BrNO2 B578664 5-Bromo-3-butoxy-2-methoxypyridine CAS No. 1241752-44-2

5-Bromo-3-butoxy-2-methoxypyridine

Cat. No.: B578664
CAS No.: 1241752-44-2
M. Wt: 260.131
InChI Key: HRZMJZJPSFRROK-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Heterocycles as Pivotal Scaffolds in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental components in the field of organic chemistry. wikipedia.orglibretexts.org Their unique electronic properties and reactivity make them indispensable scaffolds for a wide array of applications.

The pyridine ring is a core structure in a vast number of compounds, including a significant portion of FDA-approved pharmaceuticals, agrochemicals, natural products, and functional materials. nih.govsnnu.edu.cn The nitrogen atom in the pyridine ring imparts distinct characteristics, such as basicity, stability, and the ability to form hydrogen bonds, which are crucial for biological activity and material properties. nih.gov This versatility makes pyridine and its derivatives some of the most important structural motifs in chemical sciences. researchgate.net Fused heterocyclic systems containing a pyridine ring are also of great importance in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. bohrium.com

The direct and selective functionalization of the pyridine ring is a central challenge and a highly sought-after goal in synthetic organic chemistry. snnu.edu.cnresearchgate.net The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes electrophilic substitution difficult and directs nucleophilic reactions primarily to the C2 and C4 positions. wikipedia.orgnih.gov Consequently, developing methods for the strategic installation of functional groups at specific positions, including the less electronically favored C3 and C5 positions, is critical for accessing novel and valuable substituted pyridines. snnu.edu.cnresearchgate.net This precise control over substitution patterns allows chemists to fine-tune the chemical, physical, and biological properties of pyridine-containing molecules. snnu.edu.cn

Importance of Halogenated Pyridines in Cross-Coupling Methodologies

Halogenated pyridines are exceptionally important intermediates in organic synthesis, serving as versatile precursors for the construction of more complex molecules through various cross-coupling reactions. acs.orgnih.gov These reactions have become powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov

Among the halogens, bromine is frequently utilized as a "handle" for molecular diversification. The carbon-bromine (C-Br) bond in bromopyridines is sufficiently reactive to participate in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govmdpi.comresearchgate.net These reactions enable the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, onto the pyridine ring. beilstein-journals.orgnih.govresearchgate.netuzh.ch The reliability and broad functional group tolerance of these methods make bromopyridines key building blocks for synthesizing libraries of compounds for drug discovery and materials science. nih.govmdpi.com

Achieving regioselective halogenation of the pyridine ring is a significant synthetic challenge. acs.org Direct electrophilic halogenation of pyridine is often difficult due to the ring's electron-deficient nature and can lead to mixtures of products, typically favoring the 3-position under harsh acidic conditions. nih.govyoutube.com Conversely, other methods may favor halogenation at the 2- or 4-positions. acs.org Developing synthetic protocols that allow for the precise and predictable placement of a halogen atom on an unsymmetrical pyridine ring is an area of active research. acs.orgnih.gov Overcoming these challenges provides the opportunity to create specifically functionalized pyridine intermediates that would otherwise be difficult to access. nih.govthieme-connect.com

Rationale for Dedicated Research on 5-Bromo-3-butoxy-2-methoxypyridine

The specific structure of this compound makes it a subject of interest for dedicated research. The rationale is built on its potential as a highly functionalized and versatile synthetic intermediate.

Strategic Bromination: The bromine atom at the 5-position serves as a prime site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments at a position that is not always easily functionalized. nih.govresearchgate.net

Modulating Substituents: The presence of both a methoxy (B1213986) group at the 2-position and a butoxy group at the 3-position provides a means to modulate the electronic properties, lipophilicity, and steric environment of the molecule. These alkoxy groups can influence the reactivity of the pyridine ring and the properties of the final products derived from it.

Complex Scaffolding: As a trisubstituted pyridine, this compound represents a sophisticated building block. Its use in synthesis allows for the rapid construction of complex target molecules, which is highly desirable in fields like medicinal chemistry where intricate structures are often required for specific biological interactions.

The combination of these features—a reactive handle for diversification and multiple stereoelectronic modifiers—positions this compound as a valuable tool for chemists to create novel and potentially functional molecules.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1346809-56-0 chemicalbook.com
Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
Appearance Not specified; likely a solid or liquid
Purity ≥99% (typical for commercial samples) lookchem.com
Storage Room temperature lookchem.com

Chemical Properties Derived from the Combination of Butoxy, Methoxy, and Bromo Substituents

The chemical character of this compound is defined by the interplay of its three distinct substituents attached to the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. researchgate.net This inherent electronic nature is further modulated by the attached functional groups.

The methoxy (-OCH₃) and butoxy (-OC₄H₉) groups at the 2- and 3-positions, respectively, are electron-donating groups through resonance. They increase the electron density of the pyridine ring, which can influence its reactivity in electrophilic substitution reactions. The 2-alkoxy group, in particular, can activate the pyridine ring and also participate in various transformations, including O-to-N alkyl migration and nucleophilic displacement reactions.

The bromo (-Br) substituent at the 5-position is an electronegative atom that exerts an electron-withdrawing inductive effect. However, its most significant contribution to the molecule's chemistry is its role as a versatile synthetic handle. The carbon-bromine bond is a key site for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are cornerstone methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netnih.gov The presence of the bromo group at the 5-position makes this site a prime target for introducing a wide range of other functional groups, thereby enabling the diversification of the pyridine core. mdpi.com

The combination of these substituents—two different alkoxy groups and a halogen—on the same pyridine ring creates a molecule with multiple reactive sites. This allows for selective and sequential chemical modifications, a highly desirable feature in the synthesis of complex target molecules.

Interactive Data Table: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
5-Bromo-2-methoxypyridine (B44785)13472-85-0C₆H₆BrNO188.0280 °C/12 mmHg1.555
3-Bromo-5-methoxypyridine50720-12-2C₆H₆BrNO188.02------
2-Bromo-3-methoxypyridine24100-18-3C₆H₆BrNO188.02------
5-Bromo-2-butoxy-3-methoxypyridine1346809-56-0C₁₀H₁₄BrNO₂260.12------

Potential as a Novel Building Block for Complex Molecular Architectures

The strategic placement of functional groups on the this compound skeleton makes it a highly attractive building block for the construction of more elaborate molecules. lifechemicals.comcore.ac.uk The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger structure, often bringing with it a specific set of functionalities.

The bromo group at the 5-position is the primary anchor for building molecular complexity. Through palladium-catalyzed cross-coupling reactions, a vast array of substituents can be introduced at this position. mdpi.comnih.govuzh.ch This includes aryl, heteroaryl, alkyl, and vinyl groups, allowing for the creation of diverse molecular libraries. Such libraries are crucial in the early stages of drug discovery and materials science research for identifying compounds with desired properties. nih.govjsynthchem.com

The multi-functional nature of this compound allows for a stepwise and controlled synthetic approach. For instance, a cross-coupling reaction could first be performed at the bromo position, followed by a modification of one of the alkoxy groups. This level of synthetic control is highly valuable for the rational design and synthesis of complex target molecules with precisely defined structures.

Scope and Objectives of Academic Investigations into this compound

While specific academic investigations focusing solely on this compound are limited, the broader research context of functionalized pyridines provides a clear indication of its potential areas of study. The primary objective of academic investigations into such compounds is to explore their utility in the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.

Research in medicinal chemistry heavily relies on the availability of diverse and functionalized heterocyclic building blocks. lifechemicals.combenthamdirect.com Pyridine derivatives are present in numerous FDA-approved drugs. lifechemicals.comsnnu.edu.cn Therefore, a key objective would be to utilize this compound as a scaffold to synthesize new classes of compounds for biological screening. The aim would be to discover new therapeutic agents for a range of diseases. The functional groups on the pyridine ring can be tailored to interact with specific biological targets, such as enzymes or receptors. benthamdirect.com

In the field of materials science, functionalized pyridines are investigated for their potential use in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands for catalysts. The electronic properties of the pyridine ring, modulated by its substituents, can be tuned to achieve desired optical and electronic characteristics. core.ac.uk Investigations would likely focus on synthesizing derivatives of this compound and characterizing their photophysical and electrochemical properties.

The development of new synthetic methodologies is another significant area of academic research. The unique substitution pattern of this compound could serve as a model system to explore new and more efficient ways to selectively functionalize polysubstituted pyridines. researchgate.net This could involve developing novel cross-coupling protocols or exploring the reactivity of the alkoxy groups under various conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-butoxy-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-3-4-5-14-9-6-8(11)7-12-10(9)13-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZMJZJPSFRROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 3 Butoxy 2 Methoxypyridine and Its Synthetic Precursors

Design and Implementation of De Novo Pyridine (B92270) Ring Synthesis

De novo synthesis offers a powerful bottom-up approach to constructing highly functionalized pyridine rings, embedding the desired substitution pattern from the outset. This strategy avoids the often-challenging regioselective functionalization of a parent pyridine heterocycle.

Constructing the 2-methoxy-3-butoxy-pyridine core from acyclic precursors involves the formation of a six-membered ring from several components. Modern strategies allow for the creation of such complex substitution patterns through cascade reactions or multicomponent protocols. rsc.orgorganic-chemistry.org A plausible approach could involve a [3+3] condensation of enamines and enones or a metal-catalyzed cyclization. illinois.edu

One advanced method involves the palladium-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with appropriate boronic acids. mdpi.com This methodology could be adapted to build a 3-hydroxypyridine (B118123) scaffold, which serves as a key intermediate. For instance, starting from an amino acid, a propargyl alcohol, and a suitable boronic acid, a 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine can be formed. Subsequent oxidation and elimination steps yield the aromatic 3-hydroxypyridine. mdpi.com The methoxy (B1213986) and butoxy groups could then be introduced via selective etherification of the resulting hydroxyl group and a second hydroxyl group installed at the 2-position, or one of the alkoxy groups could be carried through the synthesis from the initial acyclic precursors.

Achieving high regiocontrol is the most critical aspect of de novo pyridine synthesis. The choice of reaction and starting materials dictates the final substitution pattern. For example, the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone, provides total control of regiochemistry through a tandem Michael addition-heterocyclization sequence. core.ac.uk Similarly, olefin cross-metathesis can generate α,β-unsaturated 1,5-dicarbonyl compounds that serve as effective and versatile precursors for pyridines with well-defined substitution. organic-chemistry.org

Other metal-free, one-pot strategies involving a cascade of reactions, such as Wittig, Staudinger, and aza-Wittig reactions followed by electrocyclization, enable the rapid synthesis of polysubstituted pyridines from simple aldehydes and ylides. organic-chemistry.orgorganic-chemistry.org The final regiochemical outcome in these complex sequences is determined by the inherent reactivity and connectivity of the chosen acyclic fragments.

Table 1: Comparison of De Novo Pyridine Synthesis Strategies

Method Key Reaction Precursors Regiocontrol Reference
Bohlmann-Rahtz Michael Addition-Heterocyclization 1,3-Dicarbonyl, Ammonia, Alkynone High core.ac.uk
Donohoe Synthesis Olefin Cross-Metathesis Dienes, Alkenes High organic-chemistry.org
"Anti-Wacker" Cyclization Pd-catalyzed Arylative Cyclization Amino acids, Propargyl alcohols, Boronic acids High mdpi.com

Regioselective Introduction of the Bromine Atom

Introducing a bromine atom at the C-5 position of the 2-methoxy-3-butoxypyridine core requires careful selection of brominating agent and reaction conditions to overcome the inherent reactivity patterns of the pyridine ring.

Direct bromination of the 2-methoxy-3-butoxypyridine core is an electrophilic aromatic substitution. The electron-donating nature of the methoxy (at C-2) and butoxy (at C-3) groups activates the pyridine ring and directs incoming electrophiles to the ortho and para positions. In this system, the C-5 position is para to the C-2 methoxy group and ortho to the C-3 butoxy group, making it a highly favored site for electrophilic attack.

N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated aromatic and heteroaromatic compounds. nih.govmdpi.com The reaction conditions can be optimized to achieve high yields and selectivity. For example, the bromination of a similarly substituted methyl 2-methoxy-6-methylaminopyridine-3-carboxylate with NBS in acetonitrile (B52724) proceeds smoothly to give the 5-bromo derivative in high yield. pharm.or.jp Electrochemical methods have also been developed for the meta-bromination of certain pyridines using directing groups, offering a sustainable alternative to chemical oxidants. nih.gov

Table 2: Optimized Conditions for Direct Bromination of Activated Pyridines

Substrate Brominating Agent Solvent Temperature Yield Reference
Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate NBS Acetonitrile Room Temp. 96% (of subsequent acid) pharm.or.jp
Uridine Sodium Monobromoisocyanurate (SMBI) / NaN₃ 10% H₂O-CH₃CN Room Temp. 94% nih.gov
3-Methylindole N-Bromosuccinimide (NBS) CCl₄ Reflux High mdpi.com

Indirect methods provide an alternative route to 5-bromopyridines, often involving the introduction of a different functional group that is later converted to a bromine atom. These multi-step sequences can offer excellent regioselectivity when direct bromination is problematic.

Via a 5-Amino Precursor (Sandmeyer Reaction): A classic indirect route is the Sandmeyer reaction. thieme-connect.comuaeu.ac.ae This would involve the synthesis of 5-amino-3-butoxy-2-methoxypyridine. The amino group can be introduced by nitration at the C-5 position followed by reduction. The resulting 5-aminopyridine is then treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. Subsequent treatment with a copper(I) bromide catalyst converts the diazonium salt to the desired 5-bromo product. researchgate.netnih.gov This method is robust but can be limited by the harsh, acidic conditions required for diazotization. nih.gov

Via Organometallic Intermediates: A more modern and often milder approach involves the use of organometallic intermediates. arkat-usa.org This can be achieved through:

Directed ortho-Metalation (DoM): If a suitable directing group is present on the ring, a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the adjacent position to form a lithiated intermediate. researchgate.netresearchgate.net This intermediate is then quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄, or 1,2-dibromoethane) to install the bromine atom. nih.gov

Halogen-Metal Exchange: Starting from a different halopyridine, such as 5-iodo-3-butoxy-2-methoxypyridine, treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature can induce a halogen-metal exchange. The resulting 5-lithiated pyridine can then be trapped with a bromine source. arkat-usa.org

Selective Etherification Routes for Butoxy and Methoxy Moieties

The introduction of the butoxy and methoxy groups can be achieved by the etherification of a corresponding dihydroxypyridine precursor, such as 5-bromo-2,3-dihydroxypyridine. thieme-connect.comthieme-connect.de The Williamson ether synthesis is the most common and versatile method for this transformation. masterorganicchemistry.comchem-station.comkhanacademy.org It involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., iodomethane (B122720) or 1-bromobutane). libretexts.orgfrancis-press.com

The key challenge is achieving selective etherification if both hydroxyl groups are present. Selectivity can be controlled by several factors:

Sequential Introduction: A common strategy is to perform the etherifications in separate steps. For example, one could synthesize 5-bromo-3-hydroxy-2-methoxypyridine first. uni.lu A known route to a related precursor, 2-bromo-3-hydroxypyridine, involves the bromination of 3-hydroxypyridine. google.com This can then be methylated at the 2-position. The remaining 3-hydroxy group can then be butylated in a subsequent step.

Differential Acidity/Reactivity: The hydroxyl groups at the C-2 and C-3 positions may have different acidities or steric environments, allowing for selective deprotonation and alkylation under carefully controlled conditions (e.g., choice of base, temperature). For instance, N-alkylation often competes with O-alkylation in pyridone systems, but conditions can be optimized. The O-alkylation of 3-benzyloxy-2-pyridinone with various alkyl halides proceeds readily at ambient temperatures, whereas the Mitsunobu reaction led to competing O-alkylation and product mixtures. nih.gov

Protecting Groups: One hydroxyl group can be protected while the other is alkylated, followed by deprotection and alkylation of the second hydroxyl group.

A highly efficient synthesis of 5-bromo-2-methoxypyridine (B44785) has been reported, starting from 2,5-dibromopyridine (B19318) and reacting it with sodium hydroxide (B78521) in methanol (B129727) under reflux, achieving a 98% yield. chemicalbook.com This readily available precursor could then undergo functionalization at the C-3 position, for example, via metalation followed by introduction of a hydroxyl group, and subsequent butylation to yield the final product.

Table 3: Chemical Compounds Mentioned

Compound Name IUPAC Name Molecular Formula
5-Bromo-3-butoxy-2-methoxypyridine This compound C₁₀H₁₄BrNO₂
2-Methoxy-3-butoxypyridine 2-Methoxy-3-butoxypyridine C₁₀H₁₅NO₂
3-Hydroxypyridine Pyridin-3-ol C₅H₅NO
N-Bromosuccinimide 1-Bromo-2,5-pyrrolidinedione C₄H₄BrNO₂
5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine C₆H₆BrNO
2,5-Dibromopyridine 2,5-Dibromopyridine C₅H₃Br₂N
5-Amino-3-butoxy-2-methoxypyridine 5-Amino-3-butoxy-2-methoxypyridine C₁₀H₁₆N₂O₂
5-Bromo-2,3-dihydroxypyridine 5-Bromo-2,3-dihydroxypyridine C₅H₄BrNO₂
2-Bromo-3-hydroxypyridine 2-Bromopyridin-3-ol C₅H₄BrNO
5-Bromo-3-hydroxy-2-methoxypyridine 5-Bromo-2-methoxypyridin-3-ol C₆H₆BrNO₂
Lithium diisopropylamide (LDA) Lithium N,N-di(propan-2-yl)azanide C₆H₁₄LiN
Iodomethane Iodomethane CH₃I
1-Bromobutane 1-Bromobutane C₄H₉Br

Nucleophilic Aromatic Substitution (SNAr) for Alkoxy Group Incorporation

The incorporation of the methoxy and butoxy groups onto the pyridine ring is effectively achieved through the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when they are rendered electrophilic by the presence of strong electron-withdrawing groups. wikipedia.org In the context of pyridine synthesis, the ring's inherent electron deficiency, which is further amplified by halogen substituents, makes it a suitable substrate for SNAr reactions. uci.edupearson.com Pyridines are particularly reactive toward nucleophilic attack at the ortho and para positions relative to the ring nitrogen, as the negative charge in the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.orgyoutube.com

The synthesis of this compound would likely commence from a di- or tri-halogenated pyridine precursor, such as 2,3,5-trihalopyridine. The SNAr mechanism proceeds via a two-step addition-elimination process. First, the nucleophile (e.g., methoxide (B1231860) or butoxide) attacks the electron-deficient carbon atom bearing a leaving group (a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. strath.ac.uk In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

A plausible route involves the sequential substitution of halides. For instance, reacting 2,5-dibromo-3-chloropyridine (B61691) with sodium methoxide could preferentially displace the halide at the more activated C-2 position. A well-documented example is the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine using sodium hydroxide in methanol. chemicalbook.com Subsequent reaction of the resulting 5-bromo-2-methoxy-3-chloropyridine with sodium butoxide would then install the butoxy group at the C-3 position to yield the final product. The regioselectivity of these substitutions is a critical factor, often influenced by the relative activation of the different positions and the reaction conditions. pharm.or.jp

Stereochemical Considerations in Ether Formation

The structure of this compound, assuming the use of n-butanol, is achiral. The SNAr reaction mechanism itself does not introduce chirality at the aromatic carbon center. The reaction proceeds through a planar Meisenheimer intermediate, meaning any pre-existing stereochemistry at the substitution site would be lost, though this is not applicable to an sp2-hybridized aromatic carbon. strath.ac.uk

However, stereochemistry becomes a relevant consideration if a chiral alcohol, such as (R)- or (S)-butan-2-ol, is used to prepare the corresponding sec-butoxy ether. In such a scenario, the chiral center resides on the nucleophile (the alkoxide) and is not directly involved in the bond-forming or bond-breaking steps of the SNAr reaction. The attack of the chiral alkoxide and the subsequent departure of the leaving group occur without affecting the configuration of the stereocenter. Therefore, the reaction is stereospecific with respect to the nucleophile, and the original stereochemistry of the alcohol is retained in the final ether product.

While the target molecule is achiral, it is noteworthy that asymmetric SNAr reactions can be achieved using chiral organocatalysts to produce chiral molecules, demonstrating the potential for stereocontrol in related systems. wikipedia.orgresearchgate.net

Convergent and Linear Synthetic Strategies for the Compound

The assembly of a multi-substituted molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. wikipedia.org

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Sequential addition of functional groups to a single starting material.Straightforward to plan.Overall yield decreases significantly with each step. wikipedia.org
Convergent Synthesis Independent synthesis of molecular fragments, followed by late-stage coupling.Higher overall yield; more efficient for complex targets. wikipedia.orgMay require more complex planning and fragment synthesis.

Step-Economy and Efficiency Considerations

Efficiency in synthesis is also measured by atom economy and pot economy. rsc.orgresearchgate.net Atom economy refers to maximizing the incorporation of atoms from the reactants into the final product. Pot economy involves minimizing the number of separate reaction and purification steps, for example, by using one-pot or tandem reactions where multiple transformations occur in the same reaction vessel. researchgate.netrsc.org The development of multi-component reactions for pyridine synthesis, where several simple starting materials are combined in a single operation to form the complex pyridine core, is a prime example of a highly efficient and step-economical approach. researchgate.netrsc.org

Scale-Up Methodologies for Research Applications

Transitioning a synthetic route from a laboratory scale to produce larger, gram-scale quantities for extensive research requires careful consideration of several practical factors. bohrium.com The scalability of a synthesis depends on the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of product isolation and purification.

Green Chemistry Principles Applied to the Synthesis of Halogenated Pyridines

The application of green chemistry principles aims to make chemical synthesis more environmentally benign and sustainable. garph.co.uk In the synthesis of halogenated pyridines, this involves a holistic approach to minimize the environmental impact of the entire process. Key principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency by conducting reactions at ambient temperature and pressure where possible. garph.co.uk

The use of catalytic reagents is superior to stoichiometric ones, as catalysts can be used in small amounts and can often be recycled and reused. tandfonline.com For pyridine synthesis, the development of heterogeneous catalysts that can be easily separated from the reaction mixture simplifies purification and reduces waste. tandfonline.com Additionally, designing syntheses that avoid the use of chemical derivatives (like protecting groups) can reduce the number of steps and the amount of waste generated. Solvent-free reaction conditions represent a significant advance in green chemistry, eliminating solvent waste entirely. tandfonline.comrsc.org

Solvent Selection and Minimization in Pyridine Synthesis

Solvents account for a large proportion of the mass and energy consumption in a typical chemical process and are a major source of waste. whiterose.ac.uk Green chemistry places a strong emphasis on careful solvent selection and minimization. Many traditional solvents used in organic synthesis are hazardous, toxic, or environmentally damaging. garph.co.ukwhiterose.ac.uk For instance, solvents like benzene (B151609) (a carcinogen), chloroform, and various ethers are now considered highly hazardous. rsc.org

In pyridine synthesis, there is a push to replace problematic solvents with greener alternatives. This involves consulting solvent selection guides that rank solvents based on their health, safety, and environmental profiles. whiterose.ac.ukrsc.org Greener solvents are typically derived from renewable resources, are biodegradable, and have low toxicity.

The table below provides a classification of common organic solvents based on green chemistry principles.

ClassificationSolventsRationale
Recommended Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate (B1210297)Low toxicity, biodegradable, safe to handle. rsc.org
Problematic Toluene, Heptane, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)Environmental, health, or safety concerns. whiterose.ac.ukrsc.org
Hazardous Benzene, Chloroform, Carbon tetrachloride, 1,4-Dioxane, Dimethylformamide (DMF)Carcinogenic, toxic, or high environmental impact. whiterose.ac.ukrsc.org

The ultimate goal is to minimize solvent use or to conduct reactions under solvent-free conditions, which can be achieved through microwave-assisted synthesis or by using neat reactants. tandfonline.comrsc.orgresearchgate.net When solvents are necessary, choosing from the "Recommended" category can significantly improve the sustainability of the synthesis.

Catalytic Approaches for Sustainable Bromination and Alkoxylation

Traditional methods for bromination and alkoxylation often rely on stoichiometric reagents, which can generate significant waste. Catalytic approaches offer a more sustainable alternative by reducing reagent use, lowering energy consumption, and improving selectivity.

Catalytic Alkoxylation: The introduction of the butoxy group onto a pyridine ring, for instance, at the 3-position of a suitable precursor like 5-bromo-3-hydroxy-2-methoxypyridine, can be achieved via catalytic O-alkylation. Transition-metal catalysis, particularly with palladium and copper, has become a cornerstone for forming C-O bonds in aryl systems. Palladium-catalyzed cross-coupling reactions, for example, can be used for the alkoxylation of halopyridines or pyridinols. acs.org These methods often operate under milder conditions than traditional Williamson ether synthesis, which may require strong bases. Copper-catalyzed etherification reactions also represent a viable and often more economical alternative for constructing the aryl ether linkage. nih.gov The use of a catalytic amount of a transition metal complex in place of a stoichiometric amount of a base or other activating reagent significantly improves the process's green credentials.

Catalytic Bromination: The bromination of pyridine rings is a classic electrophilic aromatic substitution. While molecular bromine (Br₂) or N-Bromosuccinimide (NBS) are common brominating agents, their use can be inefficient and lead to hazardous byproducts. sci-hub.senih.gov Catalytic methods aim to improve the efficiency and selectivity of bromination. For an electron-rich precursor like 3-butoxy-2-methoxypyridine, direct bromination at the C5 position is electronically favored. Sustainable approaches might involve using a catalytic amount of a Lewis or Brønsted acid to activate the pyridine ring or the brominating agent.

More advanced strategies for regioselective functionalization include transition-metal-catalyzed C-H activation. For instance, iridium-catalyzed borylation can introduce a boryl group at a specific position on the pyridine ring, which can then be subsequently and efficiently converted to a bromine atom. nih.gov This two-step, one-pot approach allows for high regioselectivity that might be difficult to achieve through direct electrophilic bromination, especially in complex molecules. Such C-H functionalization pathways represent the cutting edge of sustainable synthesis, as they form bonds directly from C-H bonds, reducing the need for pre-functionalized starting materials.

Table 1: Comparison of Catalytic vs. Traditional Methods
TransformationTraditional MethodCatalytic ApproachSustainability Advantages of Catalysis
Alkoxylation Williamson Ether Synthesis (strong base, high temp)Pd or Cu-catalyzed O-alkylation acs.orgnih.govMilder reaction conditions, lower base concentration, higher yields, reduced waste.
Bromination Stoichiometric Br₂ or NBS nih.govC-H activation/borylation-bromination (e.g., Ir-catalyzed) nih.govHigh regioselectivity, use of feedstock chemicals (C-H bonds), reduced byproducts.

Atom Economy Analysis of Proposed Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemrxiv.org A higher atom economy signifies a more sustainable process with less waste generation.

To analyze the atom economy for the synthesis of this compound, a plausible synthetic route must be established. A common strategy would involve the alkoxylation of a brominated pyridine precursor or the bromination of an alkoxylated precursor. Let's consider a two-step route starting from the commercially available precursor 5-bromo-2-methoxypyridine, which would first be hydroxylated at the 3-position (a complex step not detailed here for clarity of the subsequent analysis) to yield 5-bromo-3-hydroxy-2-methoxypyridine, followed by butoxylation.

Proposed Route for Analysis: Butoxylation of 5-bromo-3-hydroxy-2-methoxypyridine

Step: 5-bromo-3-hydroxy-2-methoxypyridine + 1-Bromobutane → this compound + HBr

This reaction represents a Williamson ether synthesis, which can be facilitated by a base to deprotonate the hydroxyl group. For the purpose of atom economy calculation, we consider the primary reactants that contribute atoms to the products.

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The molecular weights of the compounds involved are essential for this calculation.

Table 2: Molecular Weight of Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )
5-bromo-3-hydroxy-2-methoxypyridineC₆H₆BrNO₂204.02
1-BromobutaneC₄H₉Br137.02
This compound C₁₀H₁₄BrNO₂ 260.13

Using these values, the atom economy for the proposed butoxylation step can be calculated.

Table 3: Atom Economy Calculation for the Proposed Butoxylation Step
ReactantsReactant MW ( g/mol )Desired ProductProduct MW ( g/mol )Atom Economy (%)
5-bromo-3-hydroxy-2-methoxypyridine204.02This compound260.1376.27%
1-Bromobutane137.02
Total Reactant MW 341.04

Calculation: (260.13 / 341.04) x 100 = 76.27%

Comprehensive Analysis of Chemical Reactivity and Transformative Chemistry of 5 Bromo 3 Butoxy 2 Methoxypyridine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for constructing C-C bonds. For 5-Bromo-3-butoxy-2-methoxypyridine, the bromine atom at the 5-position is the primary site for these transformations, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for forming biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid. wikipedia.orglibretexts.org This reaction is particularly effective for functionalizing pyridines. The general mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The success of the Suzuki-Miyaura coupling of substrates like this compound is highly dependent on the choice of catalyst, ligand, and base. While specific studies on this exact molecule are not prevalent in publicly accessible literature, extensive research on analogous 2-alkoxy-5-bromopyridines and other challenging heteroaryl halides provides a clear framework for reaction optimization.

Catalyst precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly employed. nih.gov The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are often preferred as they promote the oxidative addition step and subsequent reductive elimination. nih.gov For challenging substrates like substituted pyridines, specialized ligands have been developed to achieve high yields. For instance, phosphite (B83602) or phosphine oxide-based ligands have proven effective for the coupling of 2-pyridyl boron derivatives. nih.gov The selection of a suitable base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium fluoride (B91410) (KF), is crucial for activating the organoboron reagent for the transmetalation step. nih.govCurrent time information in Bangalore, IN.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Halo-pyridines

Catalyst Precursor Ligand Base Solvent Typical Substrate
Pd(OAc)₂ None (ligand-free) Na₂CO₃ H₂O/DMF 2,3,5-Trichloropyridine (B95902) Current time information in Bangalore, IN.
Pd₂(dba)₃ Tri(tert-butyl)phosphine KF Dioxane 2-Pyridylboronate nih.gov

The Suzuki-Miyaura reaction is renowned for its broad substrate scope, and this generally extends to the coupling partners for halo-pyridines. A wide array of aryl- and heteroarylboronic acids can be successfully coupled to introduce diverse functionalities. Research on the coupling of 2,3,5-trichloropyridine shows that both electron-rich (e.g., 4-methylphenylboronic acid) and electron-deficient (e.g., 4-cyanophenylboronic acid) arylboronic acids provide good yields of the corresponding products. Current time information in Bangalore, IN. This tolerance for various electronic properties on the boronic acid partner is a key advantage, allowing for the synthesis of a wide library of 5-aryl-3-butoxy-2-methoxypyridines from a single starting material. Furthermore, potassium organotrifluoroborate salts can serve as effective alternatives to boronic acids, often exhibiting enhanced stability. sci-hub.se

Table 2: Examples of Boronic Acid Partners in Suzuki Couplings of Halo-heterocycles

Boronic Acid Product Type Yield Reference
Phenylboronic acid 2-Phenyl-3,5-dichloropyridine 85% Current time information in Bangalore, IN.
4-Methoxyphenylboronic acid 2-(4-Methoxyphenyl)-3,5-dichloropyridine 92% Current time information in Bangalore, IN.
4-(Trifluoromethyl)phenylboronic acid 2-(4-Trifluoromethylphenyl)-3,5-dichloropyridine 82% Current time information in Bangalore, IN.

The Sonogashira coupling is a fundamental reaction for the formation of a C(sp²)-C(sp) bond, typically joining an aryl halide with a terminal alkyne. google.com This reaction provides a direct route to arylalkynes and is invaluable for constructing rigid scaffolds found in pharmaceuticals and materials science. For this compound, this reaction would install an alkynyl group at the C5 position.

The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, most commonly copper(I) iodide (CuI). google.com The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle activates the terminal alkyne by forming a copper(I) acetylide species, which then participates in the transmetalation step with the palladium center.

Optimization of reaction conditions is key to achieving high yields and preventing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). Key parameters include the choice of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), the copper(I) source (CuI), the base (typically an amine like triethylamine (B128534) or diisopropylamine, which also acts as a solvent), and the temperature. While specific conditions for this compound are not detailed in available literature, general protocols for the coupling of aryl bromides with terminal alkynes serve as an excellent starting point. A patent describes the general methodology for coupling 3-bromopyridine-type compounds with alkynes using a palladium catalyst in the presence of copper(I) iodide and a base like potassium carbonate. organic-chemistry.org

Table 3: Typical Reaction Conditions for Sonogashira Coupling

Pd Catalyst Cu Co-catalyst Base Solvent Temperature Reference
Pd(OAc)₂/PPh₃ CuI Et₃N DMF Room Temp - 100°C google.com
PdCl₂(PPh₃)₂ CuI Et₃N / Piperidine (B6355638) THF / Toluene Room Temp - 80°C

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. pearson.com This reaction is a powerful tool for the alkenylation of aromatic rings.

While specific studies detailing the Heck reaction of this compound are scarce, a closely related transformation has been described in the patent literature, providing significant insight into its expected reactivity. organic-chemistry.org The synthesis of an intermediate for a pharmaceutical agent involved the Heck coupling of the analogous compound, 5-bromo-3-methoxypyridine, with 4-penten-2-ol. organic-chemistry.org This reaction demonstrates the feasibility of using substituted pyridines in Heck couplings to create functionalized side chains.

The reported conditions for this analogous reaction involved heating the components in a sealed tube at 140°C. The catalytic system consisted of palladium(II) acetate (Pd(OAc)₂) with tri-o-tolylphosphine (B155546) as the ligand, and the reaction was performed in a mixture of acetonitrile (B52724) and triethylamine, with the latter also serving as the base to neutralize the HBr formed during the reaction. organic-chemistry.org The general procedures for such couplings are well-established. organic-chemistry.org

Table 4: Heck Reaction Conditions for an Analogous Methoxy-Pyridine Substrate

Aryl Halide Alkene Catalyst Ligand Base/Solvent Conditions Reference

This example strongly suggests that this compound would undergo similar Heck reactions with a variety of alkenes to produce the corresponding 5-alkenyl-3-butoxy-2-methoxypyridine derivatives.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organic halide with an organozinc compound in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgsigmaaldrich.com In the context of this compound, the bromine atom serves as the leaving group, which can be coupled with various organozinc reagents. wikipedia.org

The general scheme for the Negishi coupling of this compound involves the reaction of the pyridine (B92270) derivative with an organozinc reagent (R-ZnX') in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, or a nickel catalyst. wikipedia.org This results in the formation of a new carbon-carbon bond between the pyridine ring at the 5-position and the organic group from the organozinc reagent.

Table 1: Illustrative Negishi Coupling Reactions

Organozinc Reagent (R'-ZnX')CatalystProduct
Arylzinc halidePd(PPh₃)₄5-Aryl-3-butoxy-2-methoxypyridine
Alkenylzinc halidePd(dppf)Cl₂5-Alkenyl-3-butoxy-2-methoxypyridine
Alkylzinc halideNi(acac)₂5-Alkyl-3-butoxy-2-methoxypyridine

The reaction mechanism typically proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium or nickel catalyst can be crucial for achieving high yields and selectivity.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgacs.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners. wikipedia.orgjk-sci.com For this compound, this reaction provides a direct route to introduce amino functionalities at the 5-position of the pyridine ring.

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. jk-sci.com The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. jk-sci.comnih.gov A variety of amines, including primary and secondary aliphatic and aromatic amines, can be used as nucleophiles. jk-sci.com

Table 2: Examples of Buchwald-Hartwig Amination with this compound

AminePalladium CatalystLigandBaseProduct
Aniline (B41778)Pd₂(dba)₃XPhosNaOt-BuN-(3-Butoxy-2-methoxypyridin-5-yl)aniline
PiperidinePd(OAc)₂RuPhosK₃PO₄5-(Piperidin-1-yl)-3-butoxy-2-methoxypyridine
tert-ButylaminePd₂(dba)₃t-BuXPhosLHMDSN-(tert-Butyl)-3-butoxy-2-methoxypyridin-5-yl)amine

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. mychemblog.comlibretexts.org This forms a Pd(II) intermediate. The amine then coordinates to the palladium center, and subsequent deprotonation by the base generates a palladium-amido complex. jk-sci.commychemblog.com The final step is reductive elimination from this complex, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. jk-sci.commychemblog.com

Recent studies have explored more detailed mechanistic aspects, including the potential for "ring walking" where the catalyst may remain associated with the aromatic system throughout the catalytic cycle. researchgate.net The nature of the ligand plays a crucial role in preventing catalyst deactivation and promoting the reductive elimination step. wikipedia.orgmit.edu For bidentate ligands, it is believed they prevent the formation of palladium iodide dimers, thus speeding up the reaction. wikipedia.org

Stille Coupling with Organostannanes

The Stille coupling reaction is another versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, utilizing organostannanes (organotin compounds) as the coupling partners. nih.govuwindsor.ca This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. uwindsor.ca

In the case of this compound, the Stille coupling allows for the introduction of various organic moieties at the 5-position. The reaction involves the coupling of the bromo-pyridine with an organostannane of the general formula R-Sn(R')₃ (where R' is typically butyl) in the presence of a palladium catalyst. nih.gov

Table 3: Representative Stille Coupling Reactions

OrganostannanePalladium CatalystProduct
VinyltributyltinPd(PPh₃)₄5-Vinyl-3-butoxy-2-methoxypyridine
PhenyltributyltinPdCl₂(PPh₃)₂5-Phenyl-3-butoxy-2-methoxypyridine
ThienyltributyltinPd₂(dba)₃5-(Thiophen-2-yl)-3-butoxy-2-methoxypyridine

The catalytic cycle of the Stille reaction is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. A key step is the transmetalation of the organic group from the tin atom to the palladium center.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, facilitating nucleophilic attack on the ring.

The bromine atom at the 5-position of this compound is susceptible to displacement by a variety of nucleophiles. smolecule.com This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.publumenlearning.com The subsequent loss of the bromide ion restores the aromaticity of the pyridine ring. lumenlearning.com

The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, which stabilize the Meisenheimer intermediate. pressbooks.pub While the alkoxy groups on the pyridine ring are generally electron-donating, the inherent electron-deficient nature of the pyridine ring allows these reactions to occur.

Table 4: Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileConditionsProduct
Sodium Methoxide (B1231860)Heat3-Butoxy-2,5-dimethoxypyridine
AmmoniaHigh pressure, heat3-Butoxy-2-methoxypyridin-5-amine
Sodium ThiophenoxideDMF, heat3-Butoxy-2-methoxy-5-(phenylthio)pyridine

While the bromine atom is the primary site for nucleophilic attack, under forcing conditions with very strong nucleophiles, the alkoxy groups (butoxy and methoxy) could potentially act as leaving groups. Generally, alkoxides are poor leaving groups compared to halides. However, in some base-triggered etherification reactions of methoxy (B1213986) pyridines, the methoxy group can be displaced by other alcohols in the presence of a strong base like potassium tert-butoxide. sioc-journal.cn This suggests that under specific, highly basic conditions, the alkoxy groups in this compound might also undergo substitution, although this would be less favorable than displacement of the bromine. The relative leaving group ability typically follows the order Br > Cl > OR. smolecule.com

Mechanistic Elucidation and Kinetic Studies of Key Synthetic Transformations

Detailed Reaction Pathway Analysis

Information on the detailed reaction pathway analysis for transformations involving this compound is not available in the reviewed scientific literature. Such an analysis would typically involve computational studies (e.g., Density Functional Theory calculations) and experimental evidence (e.g., isolation or spectroscopic detection of intermediates) to map the energetic profile of a reaction, including transition states and intermediates. For related compounds like other substituted halopyridines, transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are common. The general mechanism for these reactions is well-established, proceeding through a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. numberanalytics.comwikipedia.org However, the specific influence of the combined butoxy and methoxy substituents on the pyridine ring of this particular molecule has not been documented.

Determination of Rate-Limiting Steps and Activation Parameters

There is no published data concerning the rate-limiting steps or activation parameters for key synthetic transformations of this compound. Determining these kinetic parameters requires focused experimental studies, such as reaction progress monitoring under various conditions (e.g., temperature, concentration) to derive rate laws and calculate activation energies (Ea) and other thermodynamic parameters (ΔH‡, ΔS‡). For palladium-catalyzed reactions, the rate-limiting step can vary depending on the specific substrates, ligands, and conditions, and can be either the initial oxidative addition of the aryl halide to the palladium(0) complex or the final reductive elimination step. nih.gov Without experimental data for this compound, any discussion of its specific kinetic profile would be speculative.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Butoxy 2 Methoxypyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering a window into the electronic environment of individual atoms. For substituted pyridines like 5-Bromo-3-butoxy-2-methoxypyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous signal assignment.

Two-dimensional NMR techniques are powerful for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the protons on the butoxy chain, as well as between the aromatic protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a carbon atom (¹H-¹³C one-bond correlations). researchgate.net This is instrumental in assigning the carbon signals corresponding to each proton in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net This can be particularly useful for determining the preferred conformation of the butoxy group relative to the pyridine ring.

A patent for isoindolinone inhibitors of phosphatidylinositol 3-kinase mentions the synthesis of this compound and its derivatives, confirming their existence and providing a basis for their characterization. google.com

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the pyridine ring, the methoxy (B1213986) group protons, and the protons of the butoxy group (OCH₂, CH₂, CH₂, CH₃). The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating alkoxy groups and the electron-withdrawing bromine atom. acs.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. acs.orgpublish.csiro.au The chemical shifts of the pyridine ring carbons are particularly informative about the electronic effects of the substituents. For instance, the carbon atom attached to the bromine (C5) would be expected to show a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-4~7.1-7.2C-4: ~120-125
H-6~7.7-7.8C-6: ~144-146
Methoxy (OCH₃)~3.9-4.0Methoxy (OCH₃): ~54-56
Butoxy (OCH₂)~4.0-4.1Butoxy (OCH₂): ~70-72
Butoxy (CH₂)~1.7-1.8Butoxy (CH₂): ~30-32
Butoxy (CH₂)~1.4-1.5Butoxy (CH₂): ~19-21
Butoxy (CH₃)~0.9-1.0Butoxy (CH₃): ~13-14
C-2-C-2: ~153-155
C-3-C-3: ~137-139
C-5-C-5: ~111-113

Note: These are estimated values based on known substituent effects and data from similar compounds. Actual values may vary.

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high accuracy. This method is valuable for characterizing the purity of synthesized this compound and for monitoring the progress of its synthesis by quantifying the disappearance of reactants and the appearance of the product over time. whiterose.ac.uk

The butoxy group attached to the pyridine ring is flexible and can adopt various conformations through rotation around the C-O and C-C single bonds. unibas.ituni-frankfurt.de Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures. unibas.it At low temperatures, the rotation of the butoxy group may become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. By analyzing the changes in the spectra as the temperature is increased (e.g., line broadening and coalescence), the energy barriers for conformational interchange can be determined. researchgate.net This provides valuable insight into the molecule's flexibility and the relative populations of its conformers.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. rsc.org For this compound (C₁₂H₁₈BrNO₃), the expected monoisotopic mass can be calculated with high precision. A patent confirms the mass of this compound with ESMS (M+H) at 260 and 262, corresponding to the two bromine isotopes. google.com Another source lists the molecular weight as 304.18 g/mol . sigmaaldrich.com

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. tutorchase.comchemguide.co.ukmiamioh.edu The pattern of these fragments provides a fingerprint that can be used to confirm the structure. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance and result in two peaks of roughly equal intensity separated by two mass units (M+ and M+2). tutorchase.comneu.edu.tr

Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms of the ether groups.

Loss of the butoxy group: Fragmentation resulting in the loss of a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via a McLafferty-type rearrangement.

Loss of a methyl group: Cleavage of the methoxy group.

Cleavage of the pyridine ring: More energetic fragmentation can lead to the breakdown of the aromatic ring itself.

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, providing strong corroborating evidence for the structure elucidated by NMR.

Isotope Pattern Analysis for Bromine Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can confirm the presence of specific elements through analysis of isotopic patterns. Bromine naturally exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uklibretexts.orglibretexts.org This nearly equal abundance results in a characteristic pattern in the mass spectrum for any bromine-containing compound.

For a molecule containing a single bromine atom, such as this compound, the molecular ion region of the mass spectrum will exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). chemguide.co.uksavemyexams.com These peaks correspond to the molecules containing ⁷⁹Br (M+) and ⁸¹Br (M+2), respectively. This distinctive 1:1 doublet is a definitive signature for the presence of one bromine atom. In contrast, compounds with one chlorine atom show an M+2 peak that is about one-third the intensity of the M+ peak, reflecting the natural abundance of its isotopes. libretexts.org

Table 1: Isotopic Data for Halogens

ElementIsotopeNatural Abundance (%)Relative Intensity of M+Relative Intensity of M+2
Bromine⁷⁹Br50.69100
⁸¹Br49.3197.3
Chlorine³⁵Cl75.77100
³⁷Cl24.2332.0

This table provides a summary of the natural isotopic abundances of bromine and chlorine, which are crucial for the interpretation of mass spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Pyridine, Bromo, and Alkoxy Substituents

The FT-IR spectrum of this compound is expected to display a combination of vibrational modes characteristic of its constituent parts: the substituted pyridine ring, the carbon-bromine bond, and the alkoxy groups.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. neuroquantology.comsemanticscholar.org The positions of these bands can be influenced by the nature and position of substituents on the ring. spiedigitallibrary.orgnih.gov

Bromo Substituent: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹. The presence of the bromine atom can also influence the vibrational modes of the pyridine ring through inductive effects.

Alkoxy Groups (Butoxy and Methoxy): The butoxy and methoxy groups will show characteristic C-H stretching vibrations of the alkyl chains just below 3000 cm⁻¹. More importantly, the C-O-C (ether) linkages will produce strong, characteristic stretching bands in the region of 1250-1000 cm⁻¹. semanticscholar.org The disappearance of a hydroxyl (O-H) peak, for instance around 3311 cm⁻¹, can confirm the conversion of a hydroxymethyl group to a chloromethyl group in related pyridine derivatives, highlighting the utility of FT-IR in monitoring synthetic transformations. semanticscholar.org

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Precise Molecular Geometry and Bond Length/Angle Analysis

For a compound like this compound, single-crystal XRD analysis would yield precise data on the geometry of the pyridine ring, including any distortions caused by the bulky butoxy and methoxy groups and the bromine atom. ekb.eg It would also provide exact bond lengths for the C-Br, C-O, C-N, and C-C bonds, as well as the bond angles within the molecule. This level of detail is crucial for understanding the steric and electronic effects of the substituents on the pyridine core. semanticscholar.orgekb.eg

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

Beyond the structure of a single molecule, XRD reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. rsc.orgresearchgate.net In brominated pyridine derivatives, halogen bonding is a significant directional interaction that can influence crystal packing. rsc.orgbohrium.com A halogen bond is a non-covalent interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen atom or an oxygen atom of a neighboring molecule. nih.goviucr.org Analysis of the crystal structure of this compound could reveal C-Br···N or C-Br···O halogen bonds, as well as other weaker interactions like hydrogen bonds and π-π stacking, which collectively determine the supramolecular architecture. rsc.orgrsc.orgbohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

For this compound, the UV-Vis spectrum would be characterized by absorptions due to π-π* transitions within the substituted pyridine ring. nist.gov The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents. mdpi.com Both the electron-donating alkoxy groups and the electron-withdrawing (by induction) bromine atom will influence the energy of the molecular orbitals and thus the wavelength of the electronic transitions. researchgate.net These effects can be studied by comparing the spectrum of the parent compound to its derivatives and can be further rationalized using computational methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov

Other Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding insights into the chemical structure, phase, and polymorphism of a material. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While similar to infrared (IR) spectroscopy in that it probes molecular vibrations, Raman activity depends on a change in the polarizability of a bond, whereas IR activity depends on a change in the dipole moment. This fundamental difference means that some vibrations may be strong in Raman and weak or absent in IR, and vice versa, making the two techniques highly complementary.

For a molecule like this compound, Raman spectroscopy can be particularly useful for identifying specific vibrational modes. The technique is highly sensitive to the vibrations of the pyridine ring and the carbon-bromine bond. ethz.ch The aromatic ring of pyridine exhibits characteristic Raman bands that are sensitive to substitution patterns. ethz.chresearchgate.net

Expected Raman Vibrational Modes:

The Raman spectrum of this compound would be expected to show characteristic peaks corresponding to its various functional groups. Although specific experimental data for this exact compound is not widely published, data from similar pyridine derivatives allow for the prediction of key spectral regions. rsc.orgresearchgate.net

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes. The ring breathing modes are particularly intense in the Raman spectrum and are sensitive to the nature and position of substituents.

C-Br Stretch: The carbon-bromine stretching vibration typically appears as a strong band in the lower frequency region of the spectrum.

Alkoxy Group Vibrations: The C-O stretching and CH₂, CH₃ bending and stretching modes of the methoxy and butoxy groups will also be present.

The table below outlines the expected Raman shifts for the key functional groups in this compound, based on data from pyridine and its substituted derivatives. ethz.chchemicalbook.com

Table 1: Predicted Characteristic Raman Shifts for this compound

Functional Group/Vibrational ModeExpected Raman Shift (cm⁻¹)IntensityNotes
Pyridine Ring Breathing~990 - 1040StrongHighly characteristic of the substituted pyridine ring. The exact frequency is sensitive to the electronic effects of the bromo, methoxy, and butoxy groups.
Pyridine Ring Trigonal Warping~1030 - 1070MediumAnother key ring vibration.
C-H Aromatic Stretch~3050 - 3100Medium-WeakTypical for aromatic C-H bonds.
C-H Aliphatic Stretch (Butoxy, Methoxy)~2850 - 3000StrongRepresents the various C-H stretches in the alkyl chains.
C-O Stretch (Alkoxy)~1240 - 1280MediumAssociated with the Ar-O-C bonds.
C-Br Stretch~500 - 650StrongA characteristic low-frequency vibration for bromo-aromatic compounds.

This predictive data is instrumental for researchers in identifying the compound and confirming its structural integrity during synthesis and subsequent reactions.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. nih.gov An achiral molecule will not exhibit a CD signal, but a chiral molecule will produce a characteristic spectrum with positive and negative peaks (known as Cotton effects) that is unique to its three-dimensional structure. This makes CD spectroscopy an invaluable tool for determining the enantiomeric purity and absolute configuration of chiral compounds. researchgate.net

While this compound itself is achiral, chiral derivatives could be synthesized. For example, introducing a chiral center into the butoxy group (e.g., by using (S)- or (R)-butan-2-ol in the synthesis to form a sec-butoxy group) would yield chiral molecules. The preparation of enantiomerically pure pyridine derivatives from natural chiral pools is a known strategy in medicinal chemistry. rsc.org

Application in Structural Elucidation:

If a chiral derivative of this compound were synthesized, CD spectroscopy would be employed for several key purposes:

Confirmation of Chirality: The presence of a CD spectrum would confirm the synthesis of a chiral molecule.

Determination of Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations (like time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the stereocenter can be unambiguously assigned. researchgate.net

Studying Conformation: The sign and magnitude of the Cotton effects are highly sensitive to the molecule's conformation. CD spectroscopy can, therefore, provide insights into the preferred solution-state conformation of the chiral side chain relative to the pyridine ring.

The table below illustrates hypothetical CD spectral data for a potential chiral derivative, such as 5-Bromo-2-methoxy-3-((R)-sec-butoxy)pyridine. The sign of the Cotton effect (Δε) at a specific wavelength (λ) is directly related to the spatial arrangement of the atoms.

Table 2: Illustrative CD Spectral Data for a Chiral Derivative of this compound

Wavelength (λ) [nm]Molar Circular Dichroism (Δε) [M⁻¹cm⁻¹]Corresponding Electronic Transition
~280+2.5π → π* transition of the pyridine ring
~250-1.8π → π* transition of the pyridine ring
~220+4.0n → π* transition

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a CD spectroscopy experiment. The actual signs and magnitudes would depend on the specific chiral derivative.

The study of such chiroptical properties is crucial, as the biological activity of chiral molecules often depends critically on their stereochemistry. rsc.orgacs.org

Theoretical and Computational Chemistry Approaches to 5 Bromo 3 Butoxy 2 Methoxypyridine

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost and accuracy for the study of medium-sized organic molecules. DFT methods are used to determine the electronic structure of a molecule, from which numerous properties can be derived. For 5-Bromo-3-butoxy-2-methoxypyridine, DFT calculations would provide a fundamental understanding of its behavior.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, a key structural feature is the flexible butoxy group. Rotation around the C-C and C-O single bonds of this alkyl chain leads to multiple possible conformations, each with a different energy.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data for illustrative purposes.

Conformer IDDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
Conf-1 180° (anti)0.0075.2
Conf-2 60° (gauche)0.8518.5
Conf-3 -60° (gauche)0.8518.5
Conf-4 0° (syn)3.500.1

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Orbital Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. icourse.clubresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For substituted pyridines, this gap is a key indicator of chemical stability and reactivity. researchgate.netmdpi.com

A DFT analysis would visualize the spatial distribution of these orbitals. For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring and the oxygen atoms of the alkoxy groups. The LUMO, conversely, would likely be a π* antibonding orbital distributed across the pyridine ring system, making it susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Data for this compound This table presents hypothetical data calculated at the B3LYP/6-311++G(d,p) level for illustrative purposes.

ParameterEnergy (eV)Description
EHOMO -6.95Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
ELUMO -1.50Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE) 5.45ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. mdpi.com

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electronic potential on the surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. acs.org

In an MEP map of this compound:

Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for electrophilic attack. The most negative potential would be expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atoms of the methoxy (B1213986) and butoxy groups would also exhibit negative potential.

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. Positive potential is expected on the hydrogen atoms. Notably, halogen atoms like bromine can exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole, making it a potential site for halogen bonding interactions. acs.org

This analysis provides a more nuanced view of reactivity than simple atomic charges, as it considers the entire electronic landscape of the molecule.

While MEP maps provide a qualitative picture of reactivity, DFT can also be used to calculate quantitative reactivity descriptors. Fukui functions are one such descriptor, indicating the change in electron density at a specific point in the molecule when the total number of electrons is changed. thieme-connect.comsorbonne-universite.fr

There are three main types of Fukui functions:

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

For this compound, calculating the condensed Fukui indices (values for each atom) would pinpoint the most reactive sites. For example, a high f+ value on a specific carbon atom of the pyridine ring would suggest it is the most likely site for a nucleophile to add to. sorbonne-universite.fr This provides a more rigorous prediction of regioselectivity in chemical reactions.

Table 3: Illustrative Condensed Fukui Indices (f+) for Nucleophilic Attack on the Pyridine Ring This table presents hypothetical data for illustrative purposes.

Atomic Sitef+ IndexPredicted Reactivity for Nucleophilic Attack
C2 0.085Low
C4 0.152High
C6 0.133Moderate

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing detailed mechanistic insights that are often difficult or impossible to obtain experimentally.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating the precise geometry and energy of the TS is a primary goal of reaction modeling. Computational algorithms can search the potential energy surface for these first-order saddle points.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the minimum energy pathway connecting the transition state to the reactants and products. This confirms that the located TS indeed connects the desired species and provides a detailed view of the changes in geometry and energy throughout the reaction. acs.org

For this compound, one could model a reaction such as a nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. The computational study would:

Optimize the geometries of the reactants (this compound and a nucleophile) and the expected product.

Locate the transition state structure for the reaction.

Calculate the activation energy (the energy difference between the reactants and the TS).

Perform an IRC calculation to validate the reaction pathway.

This process provides a quantitative understanding of the reaction's feasibility and kinetics.

Calculation of Activation Energies and Reaction Enthalpies

A thorough search of peer-reviewed journals and chemical databases reveals no published studies that specifically report the calculated activation energies or reaction enthalpies for reactions involving this compound. While computational studies on the reactivity of related bromo- and methoxy-pyridines exist, these findings cannot be directly extrapolated to the title compound due to the specific electronic and steric influences of the combined bromo, butoxy, and methoxy substituents. rsc.orgnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which aids in the structural elucidation and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining molecular structure. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. Comparing these calculated values with experimental data provides a robust method for structural verification and assignment of complex spectra. iranchembook.irmdpi.com

As of now, there are no published research articles or databases containing calculated NMR chemical shifts or coupling constants specifically for this compound. While general principles of NMR prediction are well-established, specific computational data for this molecule have not been reported. iranchembook.ir

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These simulations are invaluable for assigning experimental spectral bands to specific molecular motions, confirming functional groups, and identifying different conformers of a molecule. researchgate.netnih.gov

A review of the scientific literature indicates that no simulated IR or Raman spectra for this compound have been published. Therefore, a direct correlation between theoretical and experimental vibrational spectra for this specific compound cannot be made at this time.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions. ub.edu

Specific studies using molecular dynamics to investigate the conformational flexibility and rotational barriers of the alkoxy groups in this compound are not available in the current scientific literature.

The solvent environment can significantly impact the structure, stability, and reactivity of a solute molecule. MD simulations, using either explicit solvent models (where individual solvent molecules are included) or implicit models (where the solvent is treated as a continuum), can elucidate these effects. Such simulations can reveal how solvent molecules arrange around the solute, influence its conformational preferences, and affect the energetics of chemical reactions. ub.edu

There are no published molecular dynamics studies focused on the solvent effects on the molecular structure and reactivity of this compound.

In Silico Design of Novel Derivatives with Predicted Chemical Properties

The in silico design of novel derivatives of this compound represents a modern, resource-efficient strategy to explore and predict the chemical and biological properties of new chemical entities before their physical synthesis. This computational approach leverages molecular modeling and quantitative structure-activity relationship (QSAR) studies to guide the rational design of molecules with desired characteristics. nih.govnih.gov By systematically modifying the core structure of this compound, researchers can computationally screen a vast chemical space to identify candidates with enhanced potency, selectivity, or improved physicochemical properties.

The process of in silico design typically begins with the three-dimensional structure of the parent molecule, this compound. Using computational chemistry software, various structural modifications can be introduced. These modifications can include:

Substitution at the pyridine ring: Replacing the bromine atom at the 5-position with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the pyridine ring. electrochemsci.org

Modification of the butoxy group: The length of the alkyl chain, the introduction of branching, or the incorporation of cyclic moieties can influence the molecule's lipophilicity and steric profile.

Alteration of the methoxy group: Replacing the methoxy group with other alkoxy groups or functional groups that can act as hydrogen bond donors or acceptors can modulate the molecule's interaction with biological targets. researchgate.net

Once a library of virtual derivatives is generated, their chemical properties are predicted using a variety of computational methods. Density Functional Theory (DFT) is a powerful tool for calculating electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (ΔE), dipole moment, and molecular electrostatic potential (MEP). mdpi.com These quantum chemical descriptors provide insights into the reactivity, stability, and intermolecular interactions of the designed derivatives.

QSAR models can be developed to correlate these calculated descriptors with specific biological activities or chemical properties. nih.govresearchgate.net For instance, a QSAR model might predict the inhibitory activity of a series of derivatives against a particular enzyme or their potential as corrosion inhibitors. electrochemsci.org

The following interactive data table illustrates a hypothetical in silico screening of novel derivatives of this compound. The predicted properties are for illustrative purposes and demonstrate the type of data generated in such computational studies.

Table 1. Hypothetical In Silico Screening Data for Novel Derivatives of this compound. This table presents a set of illustrative predicted properties for designed analogs. The data is not experimental but represents the type of output from computational chemistry studies aimed at identifying promising new molecules.

The results from these in silico studies guide the selection of a smaller, more focused set of derivatives for chemical synthesis and experimental testing. This rational design approach significantly reduces the time and cost associated with the discovery and development of new chemical compounds with tailored properties.

Chemical Applications and Utility of 5 Bromo 3 Butoxy 2 Methoxypyridine As a Versatile Synthon

Precursor in the Synthesis of Advanced Organic Materialsbldpharm.comacrospharmatech.com

The unique combination of functional groups on the 5-Bromo-3-butoxy-2-methoxypyridine scaffold makes it a sought-after intermediate in the field of materials science. It is particularly noted for its role as a precursor to organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs). bldpharm.comacrospharmatech.com

The presence of a bromine atom on the pyridine (B92270) ring makes this compound an ideal monomer for polymerization reactions via transition-metal-catalyzed cross-coupling. Techniques such as Suzuki, Stille, and Negishi couplings are fundamental methods for creating carbon-carbon bonds to form the backbone of conjugated polymers and oligomers. In these reactions, the bromo-substituted pyridine can be coupled with a variety of organometallic reagents or other haloaromatic compounds.

For instance, Stille coupling has been effectively used to synthesize 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, which serve as building blocks for "metal-complexing molecular rods". researchgate.net This demonstrates the utility of the bromo-pyridine moiety in constructing extended, rigid structures analogous to oligomers. The reactivity of similar bromo-pyridines in palladium-catalyzed Negishi and Suzuki reactions further underscores their potential for creating complex aryl- and heteroaryl-containing molecules. thieme-connect.de By strategically choosing coupling partners, polymers with tailored electronic and photophysical properties can be designed. The alkoxy groups contribute to the solubility of the resulting polymers, which is a critical factor for solution-based processing and device fabrication.

Table 1: Application of Related Bromopyridines in Cross-Coupling Reactions

Bromopyridine Derivative Coupling Reaction Application/Product Reference
2,5-Dibromopyridine (B19318) Stille Coupling 5-Bromo-2,2'-bipyridine, molecular rods researchgate.net
5-Bromo-2-methoxypyridine (B44785) Suzuki-Miyaura Coupling Aryl-substituted pyridines thieme-connect.de
5-Bromo-2-methoxypyridine Negishi Coupling Benzyl-substituted pyridines thieme-connect.de

The development of efficient OLED and OPV devices relies on the design of organic materials with specific energy levels and charge-transport properties. Substituted pyridines are often used as electron-deficient building blocks in these materials, particularly for electron-transport layers (ETLs) or as host materials for the emissive layer.

This compound is identified by chemical suppliers as a material for OLED applications. bldpharm.com Its close analog, 5-Bromo-3-methoxy-2-methylpyridine, is also specifically marketed for use in OPV and OLED research. acrospharmatech.com The utility of these compounds stems from the electron-withdrawing nature of the pyridine ring, which can be further tuned by its substituents. This property is crucial for creating materials that can efficiently accept and transport electrons. The bromine atom allows for the incorporation of this pyridine unit into larger, more complex molecules, such as emissive dopants or host materials, through cross-coupling reactions. The butoxy and methoxy (B1213986) groups enhance processability and can be used to fine-tune the solid-state packing and morphology of thin films, which directly impacts device performance.

Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. core.ac.uk The formation of liquid crystalline phases is typically driven by the molecular shape of the constituent molecules, which are often rod-like (calamitic) or disk-like (discotic). core.ac.uk

The rigid, anisometric structure of the substituted pyridine core in this compound, combined with the flexible butoxy chain, makes it an excellent synthon for calamitic liquid crystals. A structurally similar compound, 5-Bromo-3-chloro-2-propoxypyridine, is classified as a liquid crystal building block. ambeed.com Research has demonstrated that teraryl compounds containing a terminal pyridine unit can form stable nematic liquid crystal phases. mdpi.com Furthermore, supramolecular liquid crystals can be formed through non-covalent interactions, such as hydrogen bonding between pyridyl-based fragments and other molecules. rsc.org The this compound molecule can be elaborated via its bromo-functionality to create more complex rod-shaped molecules, with the alkoxy groups providing the necessary flexibility and influencing the transition temperatures of the resulting mesophases.

Scaffold for the Development of Novel Ligands in Homogeneous and Heterogeneous Catalysisd-nb.info

In catalysis, ligands are crucial components that bind to a metal center and modulate its reactivity, selectivity, and stability. academie-sciences.fr Homogeneous catalysts operate in the same phase as the reactants, while heterogeneous catalysts exist in a different phase. d-nb.info The pyridine moiety is a classic coordinating group in organometallic chemistry, and the this compound structure provides a robust scaffold for creating specialized ligands for both types of catalysis.

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govsnnu.edu.cn This is often achieved using a chiral catalyst, which consists of a metal center coordinated to a chiral ligand. academie-sciences.frrsc.org Pyridine-containing structures are frequently incorporated into privileged chiral ligand backbones. d-nb.info

This compound serves as an excellent starting point for the synthesis of new chiral ligands. The bromine atom is a key functional handle that allows for the introduction of chirality. This can be achieved by coupling the pyridine scaffold to a known chiral auxiliary or by building a more complex, sterically demanding structure through sequential cross-coupling reactions. The resulting ligand can then create a chiral environment around a metal center, enabling it to differentiate between prochiral substrates or enantiomers and thus catalyze reactions with high enantioselectivity. snnu.edu.cnnih.gov The butoxy and methoxy substituents can play a role in defining the steric and electronic environment of the ligand's coordination pocket.

The versatility of this compound as a synthon extends to the preparation of a wide array of ligands for various transition-metal-catalyzed reactions, such as C-C and C-N bond formation. thieme-connect.descholaris.caacs.org The pyridine nitrogen atom can act as a donor to the metal center, while the bromine atom allows for the assembly of more elaborate ligand architectures.

For example, bipyridine ligands, which are central to many catalytic processes, can be synthesized through the coupling of bromopyridine precursors. researchgate.net The reactivity of 5-bromo-2-methoxypyridine in palladium-catalyzed cross-coupling reactions is well-established, confirming that this scaffold can be readily functionalized. thieme-connect.de By replacing the bromine atom with phosphine (B1218219), amine, or other coordinating groups, a variety of mono- or multidentate ligands can be prepared. These ligands are essential for numerous transformations, including hydrogenation, hydroamination, and cross-coupling reactions, by stabilizing the metal catalyst and controlling its reactivity. d-nb.infoacs.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
5-Bromo-3-methoxy-2-methylpyridine
5-Bromo-3-chloro-2-propoxypyridine
2,5-Dibromopyridine
5-Bromo-2-methoxypyridine
2,2'-bipyridine
5,5'-Dibromo-2,2'-bipyridine
2-(4-alkoxybiphen-4′-yl)-5-methylpyridine

Intermediate in Agrochemical Research and Development

The pyridine ring is a significant scaffold in heterocyclic compounds and is present in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net Polysubstituted pyridines, in particular, are prevalent structural motifs in various biologically active molecules and advanced materials. researchgate.net The strategic introduction of a bromine atom, a methoxy group, and a butoxy group onto the pyridine core, as in this compound, creates a versatile intermediate for the synthesis of more complex molecules with potential agrochemical applications. The bromo substituent serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the alkoxy groups can influence the molecule's solubility, lipophilicity, and metabolic stability, which are crucial parameters for agrochemical candidates.

Design and Synthesis of Novel Pyridine-Based Scaffolds for Agrochemical Precursors

The development of novel pyridine-based agrochemicals is an active area of research. researchgate.net The synthesis of these complex molecules often relies on the use of functionalized pyridine building blocks. This compound can be utilized in the construction of new pyridine-containing scaffolds for agrochemical precursors. For instance, the bromine atom at the 5-position can be readily displaced or used in coupling reactions to introduce other functional groups or to link the pyridine ring to other molecular fragments. This flexibility allows chemists to systematically modify the structure and explore the structure-activity relationships of new potential agrochemicals.

One common strategy in agrochemical design is the use of intermediate derivatization methods to create libraries of related compounds for screening. researchgate.net Starting from a versatile synthon like this compound, a variety of derivatives can be synthesized. For example, Suzuki or Stille coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups at the 5-position, leading to a diverse set of novel pyridine structures. researchgate.net These new scaffolds can then be further elaborated to produce final agrochemical candidates.

The synthesis of such precursors often involves multi-step sequences. A general synthetic approach could involve the initial preparation of the this compound core, followed by a key cross-coupling step to introduce the desired diversity element. The butoxy and methoxy groups can also be subject to modification, although they are generally more stable and serve to fine-tune the physicochemical properties of the final molecule.

Component in the Synthesis of Chemical Probes and Sensory Devices

Chemical probes are essential tools in chemical biology and diagnostics, enabling the detection and visualization of specific molecules or ions. artmolecule.fr this compound can serve as a valuable building block in the synthesis of such probes due to its modifiable structure.

Fluorescent Probes for Chemical Sensing

Fluorescent probes are designed to exhibit a change in their fluorescence properties upon binding to a specific analyte. alfa-chemical.com The synthesis of these probes often involves the conjugation of a fluorophore (a fluorescent molecule) with a recognition unit that selectively interacts with the target analyte. The substituted pyridine ring of this compound can be incorporated into the structure of a fluorescent probe, either as part of the fluorophore itself or as a component of the recognition unit.

For example, the bromine atom can be used to attach the pyridine moiety to a known fluorophore scaffold through a cross-coupling reaction. The butoxy and methoxy substituents can modulate the photophysical properties of the resulting probe, such as its quantum yield and emission wavelength. A related compound, 5-Bromo-3-fluoro-2-methoxypyridine, has been noted for its use in the synthesis of fluorescent probes for biological imaging. alfa-chemical.com

Chemo-Sensors for Specific Analytes

Chemo-sensors are devices that use a chemical reaction to detect the presence of a specific analyte. The design of a chemo-sensor involves a receptor unit that binds the analyte and a signaling unit that produces a measurable signal. The this compound scaffold can be incorporated into the receptor part of a chemo-sensor. The pyridine nitrogen and the oxygen atoms of the alkoxy groups can act as potential coordination sites for metal ions, while the aromatic ring can participate in π-stacking interactions.

By strategically modifying the 5-position of the pyridine ring, it is possible to create a binding pocket that is selective for a particular analyte. The binding event can then be transduced into a detectable signal, such as a change in color (colorimetric sensor) or a change in fluorescence. While direct examples of this compound in chemo-sensors are not extensively documented, the principles of supramolecular chemistry suggest its potential as a building block for such applications. researchgate.net

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. uclouvain.be These systems, which include host-guest complexes, have applications in areas such as catalysis, drug delivery, and materials science. researchgate.netnih.gov

Building Blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org Covalent Organic Frameworks (COFs) are similar porous, crystalline polymers but are composed entirely of light elements linked by strong covalent bonds. mdpi.comberkeley.edu Both MOFs and COFs are of great interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. wikipedia.orgtcichemicals.com

The synthesis of MOFs and COFs relies on the use of well-defined building blocks, often referred to as linkers or struts. wikipedia.orgtcichemicals.com this compound, after suitable modification, could potentially serve as such a building block. For instance, the bromine atom could be converted to other functional groups, such as a carboxylic acid or an amine, which are commonly used to coordinate to metal centers in MOFs or to form the covalent linkages in COFs. The pyridine nitrogen itself can also act as a coordination site.

The butoxy and methoxy groups on the pyridine ring could play a role in directing the self-assembly process and in tuning the properties of the resulting framework, such as its pore size and chemical environment. The use of functionalized pyridine ligands is a well-established strategy in the design of both MOFs and COFs. nih.govnih.gov While the direct use of this compound as a linker has not been explicitly reported, its structural features make it a plausible candidate for derivatization into a useful building block for these advanced materials.

Components of Self-Assembled Systems

Extensive searches of scientific literature and chemical databases did not yield any specific examples or detailed research findings on the direct application of This compound as a primary component in self-assembled systems such as liquid crystals, gels, or other supramolecular architectures.

While the pyridine scaffold, with its inherent electronic and coordination properties, is a common motif in the design of molecules for self-assembly, and various substituted pyridines are known to form liquid crystalline phases, no studies were found that specifically utilize the unique combination of bromo, butoxy, and methoxy substituents present in this particular compound for such purposes. The potential for this molecule to act as a synthon for more complex, functional molecules that may exhibit self-assembling properties remains a possibility, but is not documented in available research.

Therefore, no data tables or detailed research findings on its role in self-assembled systems can be presented.

Future Directions and Emerging Research Avenues for 5 Bromo 3 Butoxy 2 Methoxypyridine

Development of More Sustainable and Economically Viable Synthetic Routes

Traditional batch syntheses of highly substituted pyridines often involve multiple steps, harsh reaction conditions, and the use of stoichiometric, and sometimes hazardous, reagents. Future research will undoubtedly focus on greener and more cost-effective approaches.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers significant advantages over traditional batch processing. numberanalytics.com These benefits include enhanced heat and mass transfer, improved safety profiles for hazardous reactions, reduced reaction times, and potential for automation and scalability. numberanalytics.comrsc.org For a molecule like 5-Bromo-3-butoxy-2-methoxypyridine, flow chemistry could be implemented at various stages of its synthesis.

For instance, the lithiation of bromopyridines, a common strategy for functionalization, often requires cryogenic temperatures in batch to control exothermic events and prevent side reactions. Flow microreactors, with their superior temperature control and short residence times, can enable such reactions to proceed at or near room temperature, significantly improving energy efficiency and safety. rsc.org A hypothetical flow process could involve the sequential introduction of reagents into a microreactor system to build the substituted pyridine (B92270) core, minimizing the isolation of intermediates. rsc.org The Bohlmann–Rahtz pyridine synthesis, for example, can be performed in a single step in a flow reactor, combining Michael addition and cyclodehydration without isolating intermediates. beilstein-journals.org

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis Parameters for a Key Synthetic Step

ParameterConventional Batch ProcessContinuous Flow ProcessPotential Advantage of Flow
Reaction Temperature -78 °C to 100 °C-10 °C to 120 °CAvoids cryogenic conditions, better energy efficiency rsc.org
Reaction Time Hours to daysSeconds to minutesIncreased throughput, faster process development numberanalytics.combeilstein-journals.org
Safety Risk of thermal runaway, handling of unstable intermediatesEnhanced heat dissipation, small reaction volume, in-situ generation of hazardous reagentsSignificantly improved safety profile numberanalytics.com
Scalability Challenging, requires reactor redesign"Scaling-out" by running reactors in parallelEasier and more predictable scale-up rsc.org
Product Purity By-product formation due to poor mixing/temp controlPrecise control leads to higher selectivity and purityReduced purification costs

Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative to traditional chemical methods. rsc.org Advantages include mild reaction conditions (ambient temperature and pressure, neutral pH), high chemo-, regio-, and enantioselectivity, and reduced environmental impact. nih.gov For this compound, enzymatic approaches could be envisioned for several transformations.

The synthesis of pyridine esters, for example, has been efficiently catalyzed by enzymes like Novozym 435, avoiding the high temperatures and metal catalysts associated with other methods. researchgate.net One could foresee the enzymatic esterification of a precursor like 5-bromo-2-methoxy-3-hydroxypyridine with butanol to introduce the butoxy group selectively. Furthermore, enzymes like oxidases and reductases are being explored for the asymmetric dearomatization of pyridines to produce chiral piperidines, which are valuable pharmaceutical building blocks. nih.govacs.org A chemo-enzymatic cascade could potentially convert this compound into a range of stereo-defined piperidine (B6355638) derivatives. acs.org

Table 2: Potential Biocatalytic Applications for this compound Synthesis/Modification

Enzyme ClassPotential ApplicationHypothetical Transformation
Lipase Selective acylation/etherificationEsterification of a 3-hydroxy precursor with a butanoyl source, followed by reduction.
Oxidase/Reductase Asymmetric dearomatizationConversion of the pyridine ring to a chiral tetrahydropyridine (B1245486) or piperidine derivative. nih.gov
Monooxygenase C-H hydroxylationRegioselective hydroxylation at the C-4 or C-6 position to enable further functionalization.
Halogenase Regioselective brominationIntroduction of the bromine atom at the C-5 position on an unfunctionalized precursor.

Exploration of Unconventional Reactivity and Novel Transformations

Beyond improving existing synthetic routes, a major research thrust lies in discovering new ways to functionalize the pyridine ring, enabling the creation of novel analogs of this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. nih.gov This strategy allows for the generation of highly reactive radical intermediates that can participate in a wide range of transformations, including C-H functionalization. nih.gov For a substituted pyridine, this opens up avenues for late-stage diversification.

The Minisci reaction, a classic method for alkylating electron-deficient heterocycles, has been revitalized by photoredox catalysis, allowing for the introduction of alkyl groups at positions typically inaccessible to electrophilic or nucleophilic attack. acs.org One could envision the direct C-H alkylation or arylation of this compound at the vacant C-4 or C-6 positions. acs.org Furthermore, the bromine atom at C-5 serves as a versatile handle for photoredox-mediated cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups.

Table 3: Potential Photo-Redox Catalyzed Reactions on this compound

Reaction TypeReagent/Catalyst SystemPotential Outcome
Minisci-type C-H Alkylation Acridinium photocatalyst / Alkyl carboxylic acidIntroduction of an alkyl group at the C-4 or C-6 position. acs.org
C-H Arylation Ru(II) or Ir(III) photocatalyst / Aryl diazonium saltIntroduction of an aryl group at the C-4 or C-6 position. nih.gov
Cross-Coupling at C-Br Ni/Photoredox dual catalysis / Boronic acidReplacement of the bromine atom with an aryl or alkyl group.
C-H Phosphorylation Rhodamine B photocatalyst / Phosphine (B1218219) oxideDirect introduction of a phosphine oxide group at a C-H position. mdpi.com

Electrochemical synthesis offers a reagent-free activation strategy, using electrons as a traceless and sustainable "reagent" to drive redox reactions. researchgate.net This approach can provide unique reactivity and selectivity compared to traditional chemical methods. For pyridine derivatives, electrochemistry can be used for both synthesis and functionalization. mdpi.com

For this compound, electrochemical methods could be employed for C-H functionalization, such as the selective deuteration at the C-4 position using D₂O as the deuterium (B1214612) source, a transformation that is mild and highly regioselective. bohrium.com The pyridine ring can also be electrochemically reduced to form dihydropyridine (B1217469) or piperidine structures. Moreover, the carbon-bromine bond could be targeted for reductive coupling reactions, pairing the pyridine with other molecules without the need for metallic catalysts.

Table 4: Potential Electrochemical Transformations for this compound

Electrochemical MethodElectrode/Solvent SystemPotential Outcome
Reductive C-H Functionalization Pb cathode / DMFC4-selective deuteration or alkylation. bohrium.com
Oxidative C-H Coupling Graphite anode / Acetonitrile (B52724)Dimerization or coupling with other nucleophiles.
Reductive C-Br Cleavage/Coupling Divided cellFormation of a pyridinyl radical or anion for subsequent coupling reactions.
Ring Reduction Controlled potential electrolysisSelective reduction to dihydropyridine or piperidine derivatives. researchgate.net

Integration into Multicomponent Reaction Sequences for Complex Product Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a powerful tool for rapidly building molecular complexity. nih.gov They are highly convergent and atom-economical, making them ideal for the generation of chemical libraries for drug discovery.

Substituted halopyridines like this compound are excellent substrates for MCRs. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, which can be integrated into a one-pot MCR sequence. For example, a Suzuki or Sonogashira coupling at the C-5 position could be followed by a cyclization or condensation reaction involving the other substituents or the pyridine nitrogen, leading to complex fused heterocyclic systems. A three-component reaction involving an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can efficiently produce highly functionalized pyridines. mdpi.com By analogy, this compound could act as a platform, where its inherent functionality guides the assembly of more complex structures in a single, efficient step.

Table 5: Hypothetical Multicomponent Reaction Involving a this compound Derivative

MCR NameReactantsCatalystHypothetical Product
Ugi-Suzuki Combination 5-amino-3-butoxy-2-methoxypyridine (derived from the bromo- precursor), an aldehyde, an isocyanide, and an arylboronic acidPd catalystA complex, multi-substituted pyridyl-amide structure.
Groebke-Blackburn-Bienaymé 5-amino-3-butoxy-2-methoxypyridine, an aldehyde, and an isocyanideLewis or Brønsted acidA fused imidazo[1,2-a]pyridine (B132010) derivative.
Povarov-type Reaction A derivative with an aniline (B41778) moiety at C5, an aldehyde, and an alkeneIodineA complex quinoline (B57606) structure fused or linked to the pyridine core. acs.org

Advanced Computational Methodologies for Rational Design and Property Prediction

The rational design of novel derivatives of this compound and the prediction of their physicochemical properties are significantly enhanced by advanced computational techniques. Methodologies such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling are becoming indispensable tools in modern chemical research.

DFT calculations, for instance, can provide profound insights into the electronic structure of this compound. By employing basis sets like B3LYP/6-31G(d,p), researchers can compute a variety of molecular properties that are crucial for predicting reactivity and behavior. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. mdpi.com For this compound, these maps would likely indicate electron-rich areas around the oxygen and nitrogen atoms and electron-deficient regions elsewhere, guiding potential synthetic modifications.

Predictive modeling can also be applied to estimate various physical and chemical properties before undertaking laborious and resource-intensive laboratory synthesis. While specific experimental data for this compound is limited in publicly accessible literature, predictive data for analogous compounds illustrates the power of these computational tools. For example, properties such as boiling point, density, and pKa are routinely predicted. chemicalbook.com Similarly, collision cross-section (CCS) values, which are important for analytical techniques like ion mobility-mass spectrometry, can be calculated for various adducts of a molecule. uni.luuni.lu

The table below illustrates the types of data that can be generated through computational prediction for a pyridine derivative, based on data available for similar compounds.

Predicted PropertyValue (Exemplary)Computational Method/Source
Boiling Point277.5 ± 35.0 °CPredicted
Density1.324 ± 0.06 g/cm³Predicted
pKa2.35 ± 0.10Predicted
XlogP1.5Predicted
Predicted Collision Cross Section (CCS) Ų CCSbase Calculation
[M+H]⁺129.8For a related compound, 5-bromo-3-hydroxy-2-methoxypyridine
[M+Na]⁺142.8For a related compound, 5-bromo-3-hydroxy-2-methoxypyridine

This table is for illustrative purposes, showing the types of data that can be computationally predicted for a compound like this compound, based on predictions for analogous structures. chemicalbook.comuni.lu

By leveraging these computational methodologies, researchers can screen virtual libraries of derivatives of this compound to identify candidates with optimized properties for applications in materials science or as pharmaceutical intermediates, thereby streamlining the research and development process. xdbiochems.com

Interdisciplinary Approaches Combining Synthesis, Spectroscopy, and Theoretical Chemistry

A holistic understanding of this compound and its potential applications can be achieved through interdisciplinary research that synergistically combines organic synthesis, advanced spectroscopic characterization, and theoretical chemistry. This integrated approach allows for a continuous feedback loop where experimental observations inform and validate theoretical models, which in turn guide further synthetic efforts.

The synthetic utility of related bromo-pyridine compounds is often explored through cross-coupling reactions, such as the Suzuki or Stille couplings, to generate novel derivatives. mdpi.comresearchgate.net A future research program for this compound could involve its use as a building block in similar reactions. The resulting products would then be subjected to rigorous spectroscopic analysis.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of newly synthesized derivatives. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the products. mdpi.com

UV-Visible (UV-vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima (λmax) can be correlated with the electronic structure and conjugation, and solvatochromic studies can reveal information about the molecule's interaction with different solvents. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Theoretical Validation: The experimental data obtained from these spectroscopic techniques can be complemented and rationalized by theoretical calculations. For example, DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transition energies (UV-vis), which can then be compared with the experimental data for validation of both the synthesized structure and the computational model. mdpi.comubbcluj.ro

An example of such an interdisciplinary workflow is presented in the table below, outlining a hypothetical study on a derivative of this compound.

Research StepTechnique/MethodObjectiveExpected Outcome
Synthesis Suzuki cross-coupling of this compound with an arylboronic acid. mdpi.comTo create a novel biaryl derivative.Isolation and purification of the target compound, e.g., 5-Aryl-3-butoxy-2-methoxypyridine.
Characterization ¹H NMR, ¹³C NMR, HRMSTo confirm the chemical structure and composition of the new derivative.Unambiguous assignment of all protons and carbons; confirmation of molecular formula. mdpi.com
Spectroscopy UV-vis Spectroscopy in different solvents (e.g., ethanol, DMF).To study the electronic properties and the effect of solvent polarity.Determination of λmax and molar absorption coefficients; observation of any solvatochromic shifts. researchgate.net
Theoretical Modeling DFT (B3LYP/6-31G(d,p)) calculations.To rationalize experimental findings and gain deeper insight into molecular properties.Calculation of HOMO/LUMO energies, MEP map, and prediction of spectroscopic data (NMR, UV-vis). mdpi.com

This integrated strategy, combining synthesis with multiple analytical and theoretical techniques, provides a powerful paradigm for future research on this compound. It enables not only the creation of new chemical entities but also a fundamental understanding of their structure-property relationships, which is essential for designing materials and molecules for specific, high-value applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-butoxy-2-methoxypyridine in laboratory settings?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route starts with 3-hydroxy-2-methoxypyridine. First, introduce the bromine at position 5 using electrophilic bromination (e.g., Br₂ in acetic acid at 0–5°C) . Next, the butoxy group is introduced at position 3 via nucleophilic substitution: treat the intermediate with 1-bromobutane in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How can researchers ensure regioselectivity when introducing substituents on the pyridine ring?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. The methoxy group at position 2 directs electrophilic substitution (e.g., bromination) to the para position (position 5) . For alkoxylation at position 3, steric and electronic factors favor substitution over elimination: using bulky bases (e.g., KOtBu) and polar aprotic solvents (e.g., DMSO) minimizes side reactions . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (δ 3.8–4.0 ppm), butoxy (δ 1.0–1.6 ppm), and pyridine protons (δ 6.5–8.5 ppm). ¹³C NMR confirms substituent positions via carbonyl and quaternary carbon shifts .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (calc. for C₁₀H₁₃BrNO₂: 274.0084) and isotopic patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine at position 5 is electron-withdrawing, activating the pyridine ring for Suzuki-Miyaura couplings. However, steric hindrance from the 3-butoxy group may slow reaction kinetics. Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C. For Stille couplings, use trimethyltin reagents to enhance selectivity . Computational DFT studies (e.g., Gaussian 16) predict transition-state geometries and electron density maps to rationalize reactivity .

Q. What strategies mitigate competing side reactions during halogenation or alkoxylation steps?

  • Methodological Answer :

  • Halogenation : Use N-bromosuccinimide (NBS) instead of Br₂ to reduce over-bromination. Add Lewis acids (e.g., FeCl₃) to stabilize intermediates and improve regioselectivity .
  • Alkoxylation : Protect the pyridine nitrogen with a Boc group to prevent deprotonation side reactions. Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. How can computational tools predict the biological interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., kinases). Parameterize the compound using GAFF force fields and validate binding affinities against crystallographic data (PDB: 1ATP). QSAR models trained on halogenated pyridine datasets predict logP (2.1) and solubility (0.8 mg/mL), guiding bioavailability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.